![molecular formula C21H17N5O B2565803 [(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea CAS No. 1007193-58-9](/img/structure/B2565803.png)

[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of urea derivatives, such as the compound , can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another approach involves electrochemical C-N coupling with perovskite hybrids . The specific synthesis pathway for this compound may vary depending on the desired properties and application.Chemical Reactions Analysis

The chemical reactions involving urea derivatives can be complex and varied. For instance, urea can undergo decomposition to form various by-products . Additionally, urea can react with amino acids to generate carbamoyl amino acids . The specific reactions that this compound undergoes would depend on the conditions and reactants present.Mechanism of Action

Target of action

Compounds with a pyrazole ring, like “[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea”, often target enzymes or receptors in the body due to their ability to form stable complexes .

Mode of action

The mode of action of “this compound” would depend on its specific target. It might inhibit or activate the target, leading to changes in cellular processes .

Biochemical pathways

The affected pathways would depend on the specific target of “this compound”. For example, if it targets an enzyme involved in inflammation, it might affect the inflammatory response .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on factors like its solubility, stability, and the presence of functional groups that might be metabolized .

Result of action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects .

Action environment

Environmental factors like pH, temperature, and the presence of other molecules might influence the action, efficacy, and stability of "this compound" .

Advantages and Limitations for Lab Experiments

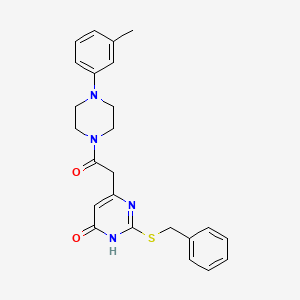

[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea has advantages and limitations for lab experiments. Its potential as an anti-inflammatory agent and its ability to inhibit the activity of certain enzymes make it a promising compound for research. However, its mechanism of action is not fully understood, and more research is needed to determine its potential applications.

Future Directions

There are several future directions for research on [(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea. One direction is to further investigate its potential as an anti-inflammatory agent and its ability to inhibit the activity of certain enzymes. Another direction is to study its potential applications in other types of cancer cells. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

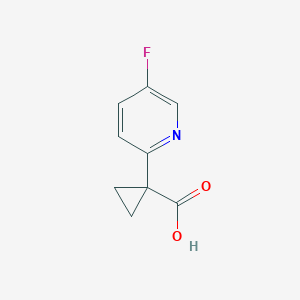

[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea can be synthesized through a specific method. The first step is the synthesis of 3-naphthalen-2-yl-1-phenylpyrazole-4-carbaldehyde through a reaction between 2-naphthalen-1-ylacetophenone and hydrazine hydrate. The second step is the reaction between 3-naphthalen-2-yl-1-phenylpyrazole-4-carbaldehyde and urea in the presence of a base to produce this compound.

Scientific Research Applications

[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea has potential applications in scientific research. It has been studied for its role in inhibiting the growth of cancer cells, specifically ovarian cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name |

[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c22-21(27)24-23-13-18-14-26(19-8-2-1-3-9-19)25-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-14H,(H3,22,24,27)/b23-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBGZSLPNBBUMU-QRVIBDJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=NNC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=N\NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2565728.png)

![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)

![3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2565735.png)

![4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2565736.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)